molecular formula C15H14ClNO B1320250 5-Chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline CAS No. 937606-33-2

5-Chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline

Cat. No.: B1320250
CAS No.: 937606-33-2
M. Wt: 259.73 g/mol
InChI Key: AOFLOCJUCQARQW-UHFFFAOYSA-N
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Description

5-Chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline: is an organic compound with the molecular formula C15H14ClNO and a molecular weight of 259.74 g/mol . This compound is characterized by the presence of a chloro-substituted aniline group attached to a dihydroindenyl ether moiety. It is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline typically involves the reaction of 5-chloro-2-nitroaniline with 2,3-dihydro-1H-indene-5-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amine group, which is a crucial step in the synthesis of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

    Substitution: Bases like potassium carbonate or sodium hydride in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

Industry:

Mechanism of Action

The exact mechanism of action of 5-Chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its aniline and dihydroindenyl ether moieties. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

    2-Chloroaniline: Similar structure but lacks the dihydroindenyl ether moiety.

    5-Chloro-2-methoxyaniline: Similar structure but with a methoxy group instead of the dihydroindenyl ether moiety.

    2-(2,3-Dihydro-1H-inden-5-yloxy)aniline: Lacks the chloro substituent.

Uniqueness:

Properties

IUPAC Name

5-chloro-2-(2,3-dihydro-1H-inden-5-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c16-12-5-7-15(14(17)9-12)18-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFLOCJUCQARQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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